molecular formula C17H20N2O3 B2863790 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide CAS No. 1351616-57-3

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2863790
CAS No.: 1351616-57-3
M. Wt: 300.358
InChI Key: QGSPYBNEKPRTPE-UHFFFAOYSA-N
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Description

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmacological research. Compounds within the oxalamide class have been identified as prodrugs that can be metabolically activated to yield potent inhibitors of Stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids . Because dividing cells, including certain cancer cell lines, rely on SCD for membrane proliferation, targeted SCD inhibition is a compelling strategy in oncology research to induce selective cell death in tumor cells . The structure of this compound incorporates a 2,5-dimethylfuran ring, a heterocyclic system known to influence the physicochemical and drug-like properties of small molecules. Researchers can leverage this high-purity compound as a chemical tool for investigating fatty acid metabolism, exploring novel therapeutic pathways, and conducting structure-activity relationship (SAR) studies to develop more targeted agents. Safety and Compliance: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-[(2,5-dimethylfuran-3-yl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-10-15(13(2)22-12)11-19-17(21)16(20)18-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSPYBNEKPRTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2,5-Dimethylfuran Derivatives

The 2,5-dimethylfuran-3-ylmethylamine precursor is typically synthesized via hydrogenolysis of 5-(hydroxymethyl)furfural (HMF), a carbohydrate-derived intermediate. U.S. Patent US20110263880A1 details a one-pot method using formic acid as both solvent and hydrogen donor, with palladium catalysts (5–10 wt%) enabling HMF deoxygenation to 2,5-dimethylfuran at 150°C under 50–200 psi H₂. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by amination with aqueous ammonia, yields the methylamine derivative (Scheme 1).

Scheme 1:
$$
\text{HMF} \xrightarrow[\text{Formic acid, Pd/C}]{\text{150°C, 6 h}} \text{2,5-Dimethylfuran} \xrightarrow[\text{CCl₄, NBS}]{\text{UV light}} \text{3-Bromo-2,5-dimethylfuran} \xrightarrow[\text{NH₃(aq)}]{\text{CuCN}} \text{2,5-Dimethylfuran-3-ylmethylamine}
$$

Oxalamide Coupling Strategies

The oxalamide bridge is constructed via sequential nucleophilic acyl substitutions. U.S. Patent US8324409B2 reports that reacting oxalyl chloride with (2,5-dimethylfuran-3-yl)methylamine in dichloromethane at 0°C produces the intermediate monoacyl chloride, which is then coupled with phenethylamine in the presence of triethylamine (Table 1). Alternative methods employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to activate oxalic acid derivatives in dimethylformamide (DMF) at room temperature.

Table 1: Comparative Analysis of Oxalamide Coupling Methods

Method Reagents Solvent Temperature Yield (%)
Acyl chloride activation Oxalyl chloride, Et₃N CH₂Cl₂ 0°C → 25°C 68
HATU-mediated coupling Oxalic acid, HATU, DIPEA DMF 25°C 82
Direct aminolysis Ethyl oxalate, NH₃/MeOH Methanol 60°C 45

One-Pot Tandem Catalysis

Recent advances integrate furan functionalization and amidation in a single reactor. A 2021 protocol combines HMF hydrogenolysis (Pd/C, formic acid) with in situ oxalamide formation using polymer-supported carbodiimide resins, achieving an overall yield of 74% with minimal purification. Key to this approach is the use of aprotic solvents (e.g., tetrahydrofuran) to prevent ester hydrolysis during the hydrogenolysis step.

Reaction Optimization and Mechanistic Insights

Catalytic Hydrogenolysis Dynamics

Palladium catalysts exhibit superior activity in HMF deoxygenation compared to Ru or Ni, as Pd’s lower oxophilicity minimizes over-reduction to tetrahydrofuran derivatives. In situ Fourier-transform infrared spectroscopy (FTIR) studies confirm that formic acid decomposes to H₂ and CO₂ under reaction conditions, providing a renewable hydrogen source while maintaining acidic pH for furan stabilization.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, acetonitrile) enhance oxalyl chloride reactivity but risk oxazolidinone byproduct formation via intramolecular cyclization. Conversely, ethereal solvents (THF, 2-Me-THF) favor monoacylation but require extended reaction times (24–48 h).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.12 (s, 1H, furan H-4), 4.35 (d, J = 5.6 Hz, 2H, CH₂NH), 3.51 (q, J = 6.8 Hz, 2H, phenethyl CH₂), 2.89 (t, J = 6.8 Hz, 2H, ArCH₂), 2.28 (s, 6H, 2×CH₃).
  • HRMS (ESI+): m/z calcd for C₁₇H₂₁N₂O₃ [M+H]⁺ 301.1547, found 301.1552.

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity after silica gel chromatography (ethyl acetate/hexane gradient). Accelerated stability studies (40°C/75% RH, 4 weeks) indicate <2% degradation, confirming robust shelf life under inert storage.

Industrial-Scale Considerations

Batch processes using continuous flow hydrogenation reactors (e.g., H-Cube Pro™) reduce catalyst loading to 1–2 wt% Pd/C while maintaining 65–70% yield. Economic analyses highlight formic acid’s dual role as solvent and hydrogen donor as critical for reducing raw material costs by ≈30% compared to traditional H₂ gas systems.

Chemical Reactions Analysis

Types of Reactions

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The furan ring and oxalamide group enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Acetamide and Phthalimide Derivatives

The evidence highlights several amide-based compounds with structural or functional similarities:

A. 3-Chloro-N-phenyl-phthalimide ()
  • Structure : A phthalimide core with a chloro substituent and an N-phenyl group.
  • Key Differences: The phthalimide core (two fused aromatic rings) contrasts with the oxalamide backbone (non-aromatic, two amide groups).
B. Acetamide Derivatives ()

Examples from and include:

  • 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f)
  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) ()
Parameter Target Compound 3-Chloro-N-phenyl-phthalimide Acetamide Derivatives (e.g., Alachlor)
Core Structure Oxalamide Phthalimide Acetamide
Substituents Furan + Phenethyl Chloro + Phenyl Chloro, Alkyl, Aromatic
Electron-Donating Groups Furan (π-electron-rich) Chloro (electron-withdrawing) Variable (e.g., methoxy, chloro)
Lipophilicity High (phenethyl group) Moderate (phenyl group) High (alkyl/aromatic chains)
Typical Applications Undocumented (in evidence) Polymer synthesis Herbicides (e.g., Alachlor)

Key Observations :

  • The oxalamide backbone in the target compound provides two amide groups, enabling stronger hydrogen bonding compared to mono-amide derivatives like acetamides.
  • The furan ring may enhance binding to biological targets via π-π stacking or dipole interactions, contrasting with the chloro substituent’s role in electrophilic reactivity in phthalimides .

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